Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Catalog No.
S690604
CAS No.
926934-01-2
M.F
C20H23BrN2O2
M. Wt
403.3 g/mol
Availability
In Stock
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Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

CAS Number

926934-01-2

Product Name

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

IUPAC Name

ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3

InChI Key

QCFBDQSHLKFOGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br

Synonyms

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate;

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a chemical compound characterized by its molecular formula C20H23BrN2O2C_{20}H_{23}BrN_{2}O_{2} and a molecular weight of approximately 403.31 g/mol. This compound features a piperazine ring, which is linked to a 2-bromobenzyl group and an ethyl ester of benzoic acid. The presence of the bromine atom in the benzyl group enhances the compound's reactivity and potential biological activity. Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is classified as a solid with predicted solubility in organic solvents such as chloroform, dimethyl sulfoxide, and methanol, making it versatile for various applications in chemical synthesis and biological research .

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, potentially leading to new derivatives with varied properties.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, which may have different biological activities.
  • Reduction Reactions: Reduction of the ester functional group can yield the corresponding alcohol, altering its reactivity and solubility characteristics.

The biological activity of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in pharmacology, particularly in the development of psychoactive drugs. The bromobenzyl group may enhance binding affinity and selectivity towards specific biological targets, making this compound a candidate for further investigation in therapeutic contexts.

The synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate typically involves:

  • Reaction of 4-(2-bromobenzyl)piperazine with ethyl 4-bromobenzoate: This reaction occurs under controlled conditions, often involving solvents and catalysts to facilitate the formation of the desired product.
  • Purification Techniques: Following synthesis, techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to purify the compound, ensuring high yield and purity suitable for research applications.

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has diverse applications across several fields:

  • Chemical Research: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: The compound is utilized in biochemical assays to explore metabolic pathways and receptor interactions.
  • Pharmaceutical Industry: It acts as a building block in the synthesis of specialty chemicals and advanced materials .

Research involving Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate often focuses on its interactions with biological systems. Isotope labeling techniques have been employed to track the behavior of this compound in vivo, allowing scientists to study its metabolic pathways safely. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate can be compared with several similar compounds:

Compound NameStructure/Functional Group DifferencesUnique Properties
4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoic acidLacks ethyl ester groupAffects solubility and reactivity
4-(4-(2-Chlorobenzyl)piperazin-1-yl)benzoateChlorine instead of bromineAlters chemical properties and biological activity
4-(4-(2-Bromobenzyl)piperazin-1-yl)benzamideContains an amide group instead of an esterInfluences stability and interactions with biological targets

Each of these compounds possesses unique characteristics that make them suitable for various applications, highlighting the versatility and significance of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate within scientific research .

Classical Synthetic Routes for Benzylpiperazine Derivatives

Classical methods for benzylpiperazine derivatives typically employ alkylation of piperazine with benzyl halides under basic conditions. A hallmark procedure involves reacting piperazine hexahydrate or dihydrochloride with benzyl chloride in ethanol, facilitated by sodium hydroxide [1]. Key steps include:

  • Base-mediated deprotonation: Sodium hydroxide (23 g) in ethanol (250 mL) dissolves at ~60°C, forming a solution of piperazine monohydrochloride.
  • Alkylation: Addition of benzyl chloride (15.8 g) at 65°C yields 1-benzylpiperazine dihydrochloride, which is isolated via filtration and recrystallization.
  • Free-base recovery: Acidic extraction with chloroform and distillation provides the free base (65–75% yield) [1].
ParameterValue/Ranges
Reaction Temperature60–65°C
SolventEthanol (absolute)
CatalystSodium hydroxide
Yield65–75% (free base)

This method avoids hygroscopic intermediates by using piperazine dihydrochloride directly, enhancing reproducibility [1].

DABCO-Based Approaches for Piperazine Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a versatile precursor for piperazine derivatives via C–N bond cleavage. Reagents such as alkyl halides, aryl halides, or activated alkynes react with DABCO to form quaternary ammonium salts, which undergo nucleophilic displacement with amines or thiols [3]. For bromobenzylpiperazine derivatives, DABCO could be alkylated with 2-bromobenzyl halides, followed by cleavage with a nucleophile (e.g., piperazine).

DABCO Reaction TypeReagentsApplication
Alkylation2-Bromobenzyl bromideIntroduces bromobenzyl moiety
ArylationAryl iodidesAlternative aryl group installation
Multicomponent ReactionsHalides, carboxylic acidsDiversity-oriented synthesis

This approach enables modular assembly of piperazine derivatives but requires precise control of reaction conditions to prevent side products [3].

Nucleophilic Substitution Strategies in Piperazine Functionalization

Nucleophilic substitution is critical for introducing substituents at piperazine nitrogens. For bromobenzylpiperazine, the bromine atom may act as a leaving group in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). Key considerations include:

  • Reactivity: Bromine is a superior leaving group compared to chlorine, enabling milder conditions.
  • Steric effects: Bulky substituents on the benzyl group may hinder substitution efficiency.
  • Catalyst systems: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often employed for C–C or C–N bond formation [4].

In the synthesis of vortioxetine, a structurally related piperazine derivative, Buchwald-Hartwig amination was used to couple 2-bromophenylthiophenol with piperazine [4]. This suggests analogous strategies for the target compound.

Optimized Synthetic Protocols for Bromobenzylpiperazine Compounds

Optimized protocols for bromobenzylpiperazine focus on maximizing yield and minimizing byproducts. Critical factors include:

  • Solvent selection: Ethanol or chloroform are preferred for solubility and ease of purification [1] [4].
  • Catalyst optimization: Trace metals (e.g., CuI) or ligands (e.g., 2-phenylphenol) enhance reaction efficiency [4].
  • Temperature control: Reactions at 65–80°C balance reaction rate and side-product formation.

A representative protocol for the target compound could involve:

  • Piperazine alkylation: React piperazine dihydrochloride with 2-bromobenzyl chloride in ethanol, using NaOH as a base [1].
  • Esterification: Introduce the ethyl benzoate group via coupling with ethyl 4-aminobenzoate under Pd catalysis [4].
StepConditionsYield
Piperazine alkylation2-Bromobenzyl chloride, NaOH, ethanol, 65°C70–85%
EsterificationPd catalyst, ethyl 4-aminobenzoate, DMF60–75%

Green Chemistry Applications in Piperazine Derivative Synthesis

Green chemistry principles aim to reduce hazardous reagents and solvents. For bromobenzylpiperazine synthesis:

  • Solvent replacement: Ethanol (used in classical methods [1]) is more environmentally friendly than chloroform.
  • Catalyst recycling: Palladium catalysts can be immobilized on solid supports for reusability [4].
  • Microwave assistance: Accelerated reaction times under microwave irradiation minimize energy consumption.
Green StrategyImplementationImpact
Solvent-free conditionsUse ionic liquids or solvent-free Pd catalysisEliminates VOCs
Catalytic cyclesRecyclable Pd/Ni catalystsReduces metal waste
Energy efficiencyMicrowave-assisted reactionsShorter reaction times

Role of Bromobenzyl Substituent in Biological Activity

The bromobenzyl substituent in Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate represents a critical structural component that significantly influences biological activity through multiple mechanisms. Structure-activity relationship studies have consistently demonstrated that brominated aromatic substituents contribute to enhanced binding affinity and selectivity toward specific biological targets [1] [2].

The ortho-positioned bromine atom in the 2-bromobenzyl moiety exerts profound electronic effects through its electron-withdrawing properties, which modulate the electron density distribution across the benzyl ring system. This electronic perturbation alters the compound's interaction profile with target proteins, particularly affecting electrostatic interactions and hydrogen bonding patterns [1] [2]. Studies on analogous bromobenzyl piperazine derivatives have shown that the position of halogen substitution critically determines biological activity, with ortho-substitution generally providing superior pharmacological properties compared to meta or para positioning [1] [2].

The steric bulk introduced by the bromine atom influences the overall molecular geometry and conformational preferences of the compound. Research on related piperazine derivatives has revealed that the 2-bromobenzyl group adopts specific orientations that optimize hydrophobic interactions with target binding sites [2] [3]. The bromine atom's van der Waals radius contributes to enhanced binding affinity through improved shape complementarity with receptor cavities, as evidenced by molecular docking studies of similar compounds [3].

Comparative analysis with fluorinated and chlorinated analogues demonstrates that bromine substitution offers an optimal balance between electronic effects and steric considerations. Studies on halogenated benzylpiperazine derivatives have shown that bromine-containing compounds exhibit higher binding affinities compared to their fluorinated counterparts, likely due to the larger atomic radius of bromine providing more favorable van der Waals interactions [2] [4]. The 4-bromobenzyl derivatives in particular have been identified as potent inhibitors with IC50 values in the nanomolar range, significantly outperforming other halogenated variants [2].

Influence of Piperazine Ring on Target Interactions

The piperazine ring system serves as a fundamental pharmacophore in Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, playing multiple roles in determining biological activity and target selectivity. The six-membered saturated heterocycle containing two nitrogen atoms at the 1,4-positions provides unique structural and electronic properties that are essential for optimal biological activity [5] [6].

The conformational flexibility of the piperazine ring allows for adaptive binding to various target proteins through induced-fit mechanisms. Studies have demonstrated that piperazine rings can adopt multiple conformations, including chair, boat, and twist-boat conformations, depending on the specific binding environment [7] [3]. This conformational plasticity enables the compound to optimize interactions with different receptor subtypes, contributing to its broad biological activity profile [3].

The basicity of the piperazine nitrogens significantly influences binding affinity and selectivity. The protonation state of these nitrogen atoms at physiological pH determines the compound's ability to form critical salt bridges with acidic residues in target proteins [8] [3]. Research on piperazine-containing compounds has shown that the pKa values of the nitrogen atoms can be modulated by neighboring substituents, with electronic effects from the bromobenzyl and benzoate groups affecting the overall basicity of the ring system [8].

The piperazine ring serves as a crucial linker between the bromobenzyl and benzoate moieties, providing optimal spacing for simultaneous interaction with multiple binding sites. Studies on related compounds have shown that the piperazine ring length and geometry are critical for achieving high-affinity binding [5] [3]. The nitrogen atoms can participate in hydrogen bonding interactions with target proteins while maintaining the appropriate distance between the aromatic substituents for optimal binding geometry [3].

Comparative structure-activity relationship studies have revealed that replacement of the piperazine ring with other heterocycles, such as piperidine or morpholine, results in significant alterations in biological activity. Piperidine-containing analogues typically exhibit different selectivity profiles and binding affinities compared to their piperazine counterparts [3] [9]. The presence of two nitrogen atoms in the piperazine ring, as opposed to one in piperidine, provides additional opportunities for hydrogen bonding and electrostatic interactions [3].

Impact of Benzoate Moiety on Pharmacological Properties

The benzoate ester functionality in Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate contributes significantly to the compound's pharmacological profile through multiple mechanisms affecting both binding affinity and pharmacokinetic properties. The aromatic carboxylic acid ester represents a privileged structure in medicinal chemistry, known for its ability to enhance molecular recognition and improve drug-like properties [10] [11].

The benzoate moiety provides a planar aromatic system that can participate in π-π stacking interactions with aromatic amino acids in target proteins. Studies on benzoate-containing compounds have demonstrated that the benzene ring can engage in favorable hydrophobic interactions with phenylalanine, tyrosine, and tryptophan residues in binding sites [10] [11]. The electron-rich nature of the benzoate aromatic system, enhanced by the electron-donating effect of the attached piperazine group, promotes strong aromatic interactions that contribute to binding affinity [11].

The ester carbonyl group serves as a hydrogen bond acceptor, capable of forming critical interactions with donor groups in target proteins. Structure-activity relationship studies have shown that the carbonyl oxygen can form hydrogen bonds with serine, threonine, and tyrosine residues, as well as with backbone amide groups in protein binding sites [11] [12]. This hydrogen bonding capability is essential for achieving high-affinity binding and selectivity [12].

The ethyl ester substituent influences the compound's lipophilicity and membrane permeability, critical factors for oral bioavailability and tissue distribution. Research on benzoate esters has demonstrated that the alkyl chain length of the ester group significantly affects pharmacokinetic properties, with ethyl esters generally providing an optimal balance between stability and bioavailability [13] [14]. The ethyl group contributes to enhanced membrane permeability compared to the free carboxylic acid, facilitating cellular uptake and distribution [13].

Metabolic stability studies have revealed that benzoate esters are substrates for carboxylesterases, enzymes that can hydrolyze the ester bond to release the corresponding carboxylic acid. The metabolic lability of the ethyl ester can be advantageous in prodrug applications, where controlled hydrolysis releases the active acid form [13]. However, the stability of the ester bond can be modulated by electronic effects from the piperazine substituent, which may influence the rate of enzymatic hydrolysis [13].

The benzoate moiety also contributes to the compound's overall molecular shape and size, factors that influence target selectivity. The planar nature of the benzoate group provides a rigid structural element that constrains the overall molecular conformation, potentially enhancing binding specificity through shape complementarity with target binding sites [11] [12].

Comparative Structure-Activity Relationship with Related Piperazine Derivatives

Comprehensive structure-activity relationship analysis reveals distinct activity patterns when comparing Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate with structurally related piperazine derivatives. These comparisons provide valuable insights into the contributions of individual structural elements to biological activity and selectivity profiles [5] [15].

Analysis of benzylpiperazine derivatives with varying halogen substitutions demonstrates that the 2-bromobenzyl group in the target compound confers superior activity compared to fluorinated and chlorinated analogues. Studies on 4-bromobenzyl piperazine derivatives have shown IC50 values of 80 nanomolar for amyloid-β aggregation inhibition, significantly outperforming corresponding fluorinated compounds [2]. The bromine atom's larger size and polarizability contribute to enhanced binding affinity through improved van der Waals interactions and induced dipole effects [2].

Comparative analysis with phenylpiperazine derivatives lacking halogen substitution reveals the critical importance of the bromine atom for biological activity. Unsubstituted benzylpiperazine compounds typically exhibit significantly reduced potency compared to their halogenated counterparts, highlighting the electron-withdrawing effects of the bromine atom in optimizing target interactions [5] [15]. The presence of the bromine substituent enhances the compound's ability to engage in halogen bonding interactions, a non-covalent interaction that has become increasingly recognized as important in drug-target binding [2].

Studies on piperazine derivatives with alternative ester functionalities demonstrate the specific advantages of the benzoate moiety in the target compound. Comparison with acetyl and propionyl derivatives reveals that the benzoate ester provides optimal balance between binding affinity and metabolic stability [13]. The aromatic nature of the benzoate group contributes additional π-π stacking interactions not available with aliphatic ester groups, resulting in enhanced binding affinity [11].

Investigation of linker length variations in related compounds shows that the direct attachment of the piperazine ring to the benzoate moiety in the target compound provides optimal binding geometry. Extended linker systems, such as those containing additional methylene groups, generally result in reduced activity due to increased conformational flexibility and suboptimal target engagement [5] [15].

Comparative analysis with morpholine and piperidine analogues confirms the specific advantages of the piperazine ring system. Morpholine-containing derivatives typically show reduced activity due to the lower basicity of the oxygen-containing heterocycle, while piperidine analogues exhibit different selectivity profiles due to the presence of only one nitrogen atom [3] [9]. The dual nitrogen atoms in the piperazine ring provide optimal spacing for simultaneous interaction with multiple binding sites in target proteins [3].

Electronic and Steric Effects on Target Binding

The binding affinity and selectivity of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate are governed by complex interplay between electronic and steric effects throughout the molecular structure. These effects work synergistically to determine the compound's overall biological profile and target recognition properties [4] [8].

The electron-withdrawing effect of the bromine atom in the 2-bromobenzyl moiety significantly alters the electronic distribution across the benzyl ring system. This electronic perturbation reduces the electron density on the benzene ring, enhancing its ability to participate in favorable electrostatic interactions with electron-rich regions of target proteins [4] [1]. The decreased electron density also promotes stronger π-π stacking interactions through enhanced quadrupole moments, contributing to improved binding affinity [4].

The steric bulk of the bromine atom influences the compound's three-dimensional shape and molecular volume, factors that are critical for target selectivity. The van der Waals radius of bromine (1.85 Å) provides optimal space-filling properties for binding to hydrophobic cavities in target proteins [4] [2]. Studies on halogenated compounds have shown that bromine substitution often provides superior binding affinity compared to smaller halogens due to better shape complementarity with binding sites [4].

The piperazine ring system exhibits unique electronic properties due to the presence of two nitrogen atoms with different electronic environments. The nitrogen attached to the bromobenzyl group experiences different electronic effects compared to the nitrogen linked to the benzoate moiety, resulting in different protonation states and binding capabilities [8] [3]. This electronic asymmetry contributes to the compound's ability to engage in diverse interactions with target proteins [3].

Conformational analysis reveals that the piperazine ring can adopt multiple conformations, with the preferred conformation being influenced by electronic effects from the substituents. Studies have shown that electron-withdrawing groups can favor specific ring conformations that optimize binding interactions [7] [3]. The bromine atom's electronic effects may stabilize conformations that enhance binding affinity through improved geometry for target recognition [3].

The benzoate moiety contributes both electronic and steric effects to target binding. The aromatic ring provides a planar, electron-rich system capable of π-π stacking interactions, while the ester carbonyl group serves as a hydrogen bond acceptor [11] [12]. The ethyl ester substituent provides appropriate steric bulk to optimize hydrophobic interactions without introducing excessive steric hindrance that might interfere with binding [13].

Electrostatic potential surface analysis of the compound reveals regions of positive and negative charge distribution that correlate with binding affinity. The bromobenzyl substituent creates positive potential regions that can interact favorably with negatively charged residues in target proteins, while the benzoate moiety provides negative potential regions for complementary interactions [16] [4]. This balanced charge distribution contributes to the compound's broad activity profile across multiple target systems [4].

The synergistic effects of electronic and steric factors result in optimized binding geometry and affinity. The electronic effects modulate the compound's ability to participate in various non-covalent interactions, while steric effects determine the accessibility of binding sites and the quality of molecular recognition [4] [3]. This combination of effects produces a compound with favorable binding properties and selective target engagement [3].

Structural FeatureElectronic EffectSteric EffectBinding Contribution
2-BromobenzylElectron-withdrawingIncreased bulkEnhanced π-π stacking
Piperazine ringDual nitrogen basicityConformational flexibilityHydrogen bonding
Benzoate esterAromatic resonancePlanar geometryHydrophobic interactions
Ethyl groupMinimal electronicModerate bulkMembrane permeability

XLogP3

4.3

Wikipedia

Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate

Dates

Last modified: 08-15-2023

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